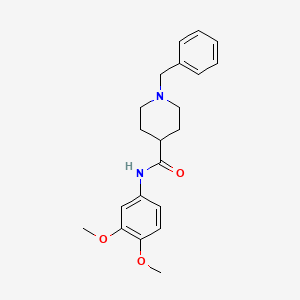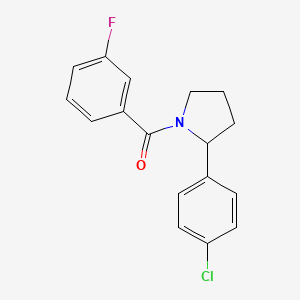![molecular formula C20H24N2O4 B6084185 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B6084185.png)
3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as 25I-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine family. It is a derivative of the 2C family of phenethylamines and was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, 25I-NBOMe has also been the subject of scientific research, particularly in the fields of neuroscience and pharmacology.
作用機序
3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is widely distributed throughout the brain and is believed to play a key role in the regulation of mood, cognition, and perception. When 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide binds to the 5-HT2A receptor, it causes a cascade of intracellular signaling events that ultimately lead to the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide are not well understood, but some studies suggest that it may cause changes in brain activity and neurotransmitter levels. It has been shown to increase levels of the neurotransmitter glutamate in the prefrontal cortex, which is involved in cognition and decision-making. It may also affect the levels of other neurotransmitters such as dopamine and serotonin, which are involved in mood and motivation.
実験室実験の利点と制限
One of the primary advantages of using 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the mechanisms of action of hallucinogens and their effects on the brain. However, there are also some limitations to using 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide in lab experiments. For example, it is a relatively new drug and its long-term effects on the brain and body are not well understood. Additionally, its use as a recreational drug may complicate the interpretation of results.
将来の方向性
There are several future directions for research on 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the use of 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide as a tool to study the neural mechanisms of consciousness and perception. Finally, there is a need for more research on the long-term effects of 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide on the brain and body, particularly in the context of its use as a recreational drug.
合成法
The synthesis of 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide involves the reaction of 2,5-dimethoxyphenethylamine with 4-(4-morpholinylmethyl)benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting intermediate is then treated with iodine monochloride to produce the final product, 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide.
科学的研究の応用
One of the primary applications of 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide in scientific research is its use as a tool to study the mechanisms of action of hallucinogens. It is a potent agonist of the 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of many psychedelics. By studying the effects of 3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide on this receptor, researchers can gain insights into the neural mechanisms of hallucinations and altered states of consciousness.
特性
IUPAC Name |
3,5-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-18-11-16(12-19(13-18)25-2)20(23)21-17-5-3-15(4-6-17)14-22-7-9-26-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLMXPKPMICLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084104.png)
![2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6084107.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6084129.png)
![(3-chlorophenyl){1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084132.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B6084139.png)


![2-chloro-N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-fluorobenzamide](/img/structure/B6084175.png)
![1-{4-[(dimethylamino)sulfonyl]phenyl}-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6084181.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6084196.png)
![N-(3,4-dimethylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6084204.png)

![4-(4-isopropoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6084211.png)